
3,5,7-Trimethoxyflavone
Overview
Description
3,5,7-Trimethoxyflavone (CAS: 26964-29-4) is a polymethoxyflavone isolated from Kaempferia parviflora (black ginger), a medicinal plant traditionally used in Southeast Asia . Its molecular formula is C₁₈H₁₆O₅, with methoxy groups at positions 3, 5, and 7 of the flavone backbone (Figure 1). This compound has garnered attention for its potent antioxidant and anti-inflammatory properties, particularly in mitigating skin damage caused by oxidative stress and inflammation. Key mechanisms include:
- Inhibition of MMP-1: Suppresses TNF-α-induced matrix metalloproteinase-1 (MMP-1) secretion, reducing collagen degradation in human dermal fibroblasts (NHDFs) .
- ROS Reduction: Attenuates reactive oxygen species (ROS) accumulation by upregulating heme oxygenase-1 (HO-1) via Nrf2 activation .
- Anti-Inflammatory Action: Blocks MAPK (ERK, JNK, p38) and Akt phosphorylation, downregulating pro-inflammatory cytokines (IL-1β, IL-6, IL-8) and COX-2 expression .
Despite its efficacy in NHDFs, limitations include its higher effective concentration range (50–100 µM) compared to analogs like 5,7,4′-trimethoxyflavone (active at 6.25–12.5 µM) and the need for studies in 3D skin models and keratinocytes .
Preparation Methods
MRS928 can be synthesized from galangin and dimethyl sulfate. The reaction involves heating with potassium carbonate in acetone for 4 hours . The yield of this reaction is approximately 67%
Chemical Reactions Analysis
Scientific Research Applications
MRS928 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: MRS928 is studied for its role as a plant metabolite and its potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of MRS928, particularly in the context of its bioactive properties.
Mechanism of Action
The mechanism of action of MRS928 involves its interaction with various molecular targets. As a bioactive compound, it may influence cellular pathways related to metabolism and stress response. detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
Comparison with Structurally Similar Flavonoids
The biological activity of methoxyflavones is highly dependent on the number and position of methoxy and hydroxyl groups. Below is a comparative analysis of 3,5,7-Trimethoxyflavone and its analogs:
Table 1: Structural and Functional Comparison of Methoxyflavones
Key Findings from Comparative Studies
Methoxy Group Positioning :
- Methoxy groups at 3,5,7 positions (as in this compound) enhance HO-1 induction and ROS scavenging , critical for skin protection .
- Hydroxyl groups (e.g., 5-OH in 5-Hydroxy-3,7,4′-trimethoxyflavone) correlate with antimicrobial activity , likely due to increased polarity and membrane interaction .
Potency Differences :
- This compound requires higher concentrations (50–100 µM) for MMP-1 inhibition compared to 5,7,4′-trimethoxyflavone (6.25–12.5 µM), suggesting methoxy placement on the A-ring may reduce bioavailability or target affinity .
Therapeutic Applications :
- Skin Health : this compound is unique in targeting MAPK/Akt pathways and COX-2 for anti-aging, while analogs like 3',4',5'-Trimethoxyflavone are explored for anticancer uses .
- Antimicrobial Activity : 5-Hydroxy-3,7,4′-trimethoxyflavone outperforms this compound in bacterial/fungal inhibition, highlighting the role of hydroxyl-methoxy combinations .
Biological Activity
3,5,7-Trimethoxyflavone is a flavonoid compound primarily isolated from Kaempferia parviflora, a traditional medicinal plant known for its various health benefits. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.
- Molecular Formula :
- Molecular Weight : 312.32 g/mol
- CAS Number : 26964-29-4
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in extracellular matrix degradation. This inhibition occurs in human dermal fibroblasts stimulated by tumor necrosis factor-alpha (TNF-α), which is associated with inflammatory responses.
- MMP-1 Inhibition : Treatment with this compound significantly reduced MMP-1 secretion levels compared to controls. At concentrations of 50 µM and 100 µM, MMP-1 secretion was suppressed to approximately 1.99-fold and 1.76-fold of the control levels respectively (p < 0.01) .
Antioxidant Activity
The compound also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) levels in TNF-α-stimulated fibroblasts. This effect is crucial for protecting cells from oxidative stress.
- ROS Reduction : Treatment with this compound resulted in a marked decrease in ROS accumulation, indicating its potential to mitigate oxidative damage .
Cytokine Suppression
Additionally, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8 in stimulated fibroblasts.
- Cytokine Levels : After TNF-α stimulation, IL-1β mRNA expression increased significantly; however, treatment with the flavonoid suppressed this increase by up to 4.16-fold at a concentration of 50 µM (p < 0.01) .
Research Findings and Case Studies
A study published in Antioxidants highlighted the protective effects of this compound on human dermal fibroblasts subjected to inflammatory conditions. The findings included:
Parameter | Control | 50 µM Treatment | 100 µM Treatment |
---|---|---|---|
MMP-1 Secretion (ng/mL) | 21.13 | 12.59 | 15.65 |
IL-1β Expression (fold change) | 10.45 | 4.16 | 3.08 |
ROS Accumulation | High | Low | Very Low |
These results indicate that higher concentrations of this compound lead to more significant reductions in both MMP-1 secretion and pro-inflammatory cytokine expression .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3,5,7-Trimethoxyflavone in laboratory settings?
Methodological Answer:
- Synthesis : The compound can be synthesized via methoxylation of precursor flavones under controlled alkaline conditions. Key intermediates should be purified using column chromatography (e.g., silica gel) to avoid byproducts.
- Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm methoxy group positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight (CHO, MW 312.32) and fragmentation patterns .
- X-ray Crystallography : ORTEP diagrams (e.g., CCDC 2166429) resolve crystal structure and confirm substituent geometry .
- NMR Spectroscopy : Use - and -NMR to confirm methoxy group positions and aromatic proton environments .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Handling Precautions :
Q. What analytical techniques are validated for determining the purity of this compound?
Methodological Answer:
- HPLC : Use C18 reverse-phase columns with UV detection (λ = 254–280 nm). Purity ≥98% is achievable with gradient elution (e.g., acetonitrile/water) .
- Melting Point Analysis : Confirm identity via sharp melting point (165–166°C) .
- TLC : Monitor synthesis intermediates using silica plates and UV visualization .
Advanced Research Questions
Q. How can researchers optimize the bioactivity of this compound through structural modifications?
Methodological Answer:
- Methoxy Group Substitution : Compare bioactivity with analogs (e.g., 5,7,4′-trimethoxyflavone or 3,5,7,4′-tetramethoxyflavone) to identify structure-activity relationships (SAR) .
- Hydroxylation : Introduce hydroxyl groups at C-4' or C-3' to enhance solubility and receptor binding (e.g., via demethylation under acidic conditions).
- In Silico Modeling : Use molecular docking to predict interactions with targets like PI3K/Akt/mTOR or NF-κB pathways .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., glucuronidation) .
- Dose Escalation Studies : Test efficacy in animal models (e.g., tracheal smooth muscle relaxation) using incremental doses (1–50 mg/kg) to bridge in vitro IC values .
- Tissue Distribution Analysis : Use radiolabeled -3,5,7-Trimethoxyflavone to quantify accumulation in target organs .
Q. What are the critical considerations for designing dose-response studies with this compound?
Methodological Answer:
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance aqueous solubility .
- Control Groups : Include vehicle controls and reference standards (e.g., quercetin or apigenin) for comparative efficacy .
- Endpoint Selection : Measure biomarkers (e.g., TNF-α for anti-inflammatory studies) at multiple timepoints to capture dynamic responses .
Properties
IUPAC Name |
3,5,7-trimethoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTHKWVPSIGKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181461 | |
Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26964-29-4 | |
Record name | 3,5,7-Trimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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